5-Bromoquinoxalin-6-amine (CAS 134892-45-8 / 50358-63-9) is a highly specialized, regiochemically pure ortho-bromoamine built on a quinoxaline core. In industrial and medicinal chemistry, it serves as the critical starting material and primary analytical benchmark (EP Impurity B / USP Related Compound A) for the synthesis of brimonidine, a highly selective α2-adrenergic receptor agonist. The specific juxtaposition of the 6-amino nucleophile and the sterically demanding, electron-withdrawing 5-bromo substituent dictates the compound's reactivity in condensation and cyclization workflows, particularly for forming fused or linked imidazoline systems. Procuring this intermediate at high purity (>99%) is a fundamental requirement for downstream pharmaceutical manufacturing, as it bypasses the poor regiocontrol associated with late-stage bromination and directly establishes the lipophilic profile required for target API efficacy [1].
Substituting 5-Bromoquinoxalin-6-amine with unbrominated 6-aminoquinoxaline or alternative regioisomers (such as 6-bromoquinoxalin-5-amine) fundamentally disrupts both the synthetic sequence and the end-product performance. The absence of the 5-bromo group yields a des-bromo API that lacks the critical lipophilicity and electronic distribution necessary for high α2-receptor selectivity, rendering the final compound pharmacologically inferior. Furthermore, attempting to introduce the bromine atom at a later synthetic stage—after the imidazoline ring has been coupled—results in poor regioselectivity, off-target halogenation, and unacceptable yields [1]. Consequently, using the precisely pre-brominated 5-Bromoquinoxalin-6-amine is the only viable procurement strategy to ensure correct regiochemistry, maintain high coupling efficiencies, and meet strict pharmacopeial impurity limits.
The primary procurement driver for 5-Bromoquinoxalin-6-amine over its unbrominated counterpart (6-aminoquinoxaline) is its direct translation into the highly selective API, brimonidine. The retention of the 5-bromo group on the quinoxaline core is responsible for the final drug's α2-adrenergic receptor selectivity, which is 7 to 12 times higher than that of clonidine and 23 to 32 times higher than apraclonidine . Using the unbrominated baseline fails to achieve this specific receptor affinity profile.
| Evidence Dimension | Downstream α2-adrenergic receptor selectivity |
| Target Compound Data | 5-Bromo-substituted API achieves 7-12x higher selectivity than clonidine |
| Comparator Or Baseline | Unbrominated analogs or clonidine/apraclonidine baselines |
| Quantified Difference | 7x to 32x enhancement in target receptor selectivity |
| Conditions | in vitro/in vivo pharmacological binding assays for the downstream API |
The exact 5-bromo substitution is non-negotiable for manufacturers aiming to produce the specific, high-efficacy glaucoma API rather than a generic, low-selectivity analog.
Despite the steric hindrance introduced by the ortho-bromo group, 5-Bromoquinoxalin-6-amine demonstrates robust processability in industrial condensation reactions. When reacted with N,N-dimethyldichloromethylene immonium chloride or N-acetyl ethylene urea, it successfully forms the required imidazoline linkage. Optimized one-pot processes utilizing this specific brominated precursor achieve an overall isolated yield of approximately 40%, while alternative multi-step routes or late-stage bromination attempts suffer from severe yield degradation and complex regioisomer separation[1].
| Evidence Dimension | Overall isolated yield in imidazoline coupling |
| Target Compound Data | ~40% overall yield in optimized one-pot condensation/cyclization |
| Comparator Or Baseline | Late-stage bromination routes |
| Quantified Difference | Significant reduction in unit operations and elimination of regioisomer purification losses |
| Conditions | Condensation with immonium chloride or N-acetyl ethylene urea under mild conditions |
Procuring the pre-brominated amine enables a streamlined, high-yield synthetic route, directly reducing bulk manufacturing costs.
Beyond its role as a precursor, 5-Bromoquinoxalin-6-amine is strictly required as an analytical reference standard (Brimonidine EP Impurity B / USP Related Compound A). Because unreacted precursor carries over into the final API batch, generic quinoxaline standards cannot be used for quantification. High-purity 5-Bromoquinoxalin-6-amine (>99.5%) must be procured to accurately calibrate HPLC assays, ensuring that residual levels in the final formulation remain below the stringent ICH reporting thresholds (typically ≤0.15%) .
| Evidence Dimension | Analytical calibration accuracy for API release |
| Target Compound Data | Exact structural match required for quantifying EP Impurity B |
| Comparator Or Baseline | Generic or unbrominated quinoxaline standards |
| Quantified Difference | 100% specificity for Impurity B detection vs. 0% for generic standards |
| Conditions | GMP-compliant HPLC batch release testing |
Procurement of this exact compound as a high-purity standard is a strict regulatory requirement for the commercial release of brimonidine tartrate.
The primary industrial application is serving as the key starting material for the synthesis of brimonidine tartrate, where its pre-installed 5-bromo group ensures correct regiochemistry and optimal receptor selectivity in the final drug [1].
Used as Brimonidine EP Impurity B (USP Related Compound A) in analytical laboratories to calibrate HPLC equipment, quantify unreacted precursor limits, and ensure regulatory compliance for commercial ophthalmic solutions [1].
Utilized in medicinal chemistry as a rigid, lipophilic ortho-haloamine scaffold to synthesize next-generation quinoxaline derivatives, exploring new structure-activity relationships for cardiovascular or intraocular pressure-lowering agents [1].
Irritant;Health Hazard